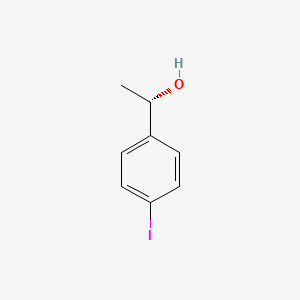

(1S)-1-(4-iodophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(4-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 1s 1 4 Iodophenyl Ethan 1 Ol

Asymmetric Reduction Strategies of 4-Iodoacetophenone

The most direct route to (1S)-1-(4-iodophenyl)ethan-1-ol is the asymmetric reduction of 4-iodoacetophenone. This transformation has been achieved with high efficiency and enantioselectivity using various catalytic systems, including transition metal catalysts, enzymes, and chiral borane (B79455) reagents.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation and transfer hydrogenation represent powerful, atom-economical methods for the synthesis of chiral alcohols. These reactions typically employ chiral transition metal complexes, most notably those based on ruthenium and rhodium, to facilitate the stereoselective addition of hydrogen to the carbonyl group.

A highly effective method for the asymmetric transfer hydrogenation (ATH) of aromatic ketones is the use of Noyori-type catalysts. nih.gov These catalysts, such as [RuCl(p-cymene)((R,R)-TsDPEN)], are renowned for their high activity and the excellent enantioselectivity they impart. nih.gov The reaction is typically carried out using a mixture of formic acid and triethylamine (B128534) as the hydrogen source, which is more convenient to handle in a laboratory setting than gaseous hydrogen. nih.gov The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone via a six-membered ring transition state, with the chiral ligand directing the approach to one of the prochiral faces of the carbonyl. nih.gov The CH/π interaction between the η6-p-cymene ligand of the catalyst and the substrate is believed to play a key role in the stabilization of the favored transition state, leading to high enantioselectivity. nih.gov

| Catalyst/Ligand | Reductant | Solvent | Temp. (°C) | S/C Ratio | Yield (%) | e.e. (%) | Ref. |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | H₂O | 40 | 100:1 | >95 | 97 (R) | liv.ac.uk |

Note: Data presented is for the reduction of acetophenone (B1666503) as a representative aromatic ketone under aqueous conditions with the analogous (R,R)-TsDPEN catalyst, which produces the (R)-enantiomer. The synthesis of the (S)-enantiomer would utilize the (S,S)-TsDPEN ligand.

Biocatalytic Reduction Systems (e.g., KREDs, ADHs)

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov These reactions are prized for their exceptional enantio- and regioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99% under mild, aqueous conditions. nih.gov

One notable example is the use of ADHs from Lactobacillus kefir. nih.govbohrium.com An engineered variant of Lactobacillus kefir ADH has demonstrated broad substrate scope and excellent anti-Prelog (R)-stereoselectivity for a wide range of prochiral ketones. nih.govbohrium.com For preparative-scale synthesis, these enzymes are often used as whole-cell biocatalysts, which circumvents the need for costly cofactor isolation and regeneration. The regeneration of the expensive NADPH cofactor is accomplished in situ by using a sacrificial alcohol, such as 2-propanol, in the reaction medium. kanto.co.jp The enzyme catalyzes the oxidation of 2-propanol to acetone, which simultaneously reduces NADP+ to NADPH, allowing the catalytic cycle to continue.

| Biocatalyst | Cofactor System | Solvent/Medium | Temp. (°C) | Substrate Conc. | Conversion (%) | e.e. (%) | Ref. |

| Lactobacillus kefir ADH | 2-Propanol | Biphasic (IL/water) | - | - | >99 | >99 (S) | researchgate.net |

| Lactobacillus kefir ADH variant (Lk-ADH Prince) | 2-Propanol | Phosphate (B84403) buffer/MTBE | 30 | 100 mM | 65-99.9 | >99 (R) | nih.govbohrium.com |

Note: The first entry shows data for the reduction of 4-chloroacetophenone, a structurally similar substrate. The second entry refers to a variant with anti-Prelog selectivity, producing the (R)-alcohol.

Chiral Borane-Mediated Reductions

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org The reaction utilizes a stoichiometric borane source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane, in the presence of a catalytic amount of a chiral oxazaborolidine. wikipedia.orgorganic-chemistry.org The most common catalyst is (R)- or (S)-2-Methyl-CBS-oxazaborolidine, which is derived from the amino acid proline. wikipedia.orgsantiago-lab.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. organic-chemistry.org This activates the borane as a hydride donor and increases the Lewis acidity of the boron atom within the oxazaborolidine ring. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric hindrance, placing the larger substituent away from the catalyst's chiral scaffold. santiago-lab.com This orientation sets the stage for a highly stereoselective intramolecular hydride transfer via a six-membered ring transition state, yielding the desired chiral alcohol with high enantiopurity. santiago-lab.com To achieve high selectivity, the reaction must be conducted under anhydrous conditions, as water can negatively impact the enantiomeric excess. santiago-lab.com

| Catalyst | Borane Source | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Ref. |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 10 | 96.5 | 95.2 (R) | wikipedia.org |

Note: Data presented is for the reduction of acetophenone as a representative substrate. The (S)-enantiomer of the target alcohol would be obtained using (S)-2-Methyl-CBS-oxazaborolidine.

Enantioselective Addition Reactions to 4-Iodobenzaldehyde Precursors

An alternative synthetic pathway to this compound involves the enantioselective addition of a methyl nucleophile to the carbonyl carbon of 4-iodobenzaldehyde. This approach builds the chiral center through a C-C bond-forming reaction.

Chiral Organometallic Reagent Additions

This strategy involves the use of a pre-formed chiral organometallic reagent where the chirality is embedded within the reagent itself. However, this approach is less common due to the challenges associated with the synthesis and stability of such reagents. The majority of successful methods rely on the use of an achiral organometallic reagent in the presence of a chiral catalyst or ligand.

Catalytic Asymmetric Grignard-Type Additions

A more practical and widely studied approach is the catalytic enantioselective addition of simple, achiral organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or dialkylzinc reagents, to the aldehyde. In these systems, a substoichiometric amount of a chiral ligand, often in conjunction with a metal salt, generates a chiral catalytic species in situ.

For instance, the addition of diethylzinc (B1219324) to aldehydes can be effectively catalyzed by titanium(IV) isopropoxide in the presence of chiral ligands. mdpi.comnih.gov Carbohydrate-derived β-amino alcohols have proven to be effective ligands for this transformation, affording secondary alcohols with high yields and enantioselectivities. mdpi.com The proposed mechanism involves the formation of a chiral titanium-ligand complex that coordinates both the aldehyde and the dialkylzinc reagent, facilitating the enantioselective transfer of an alkyl group to the carbonyl face. While this specific example demonstrates ethylation, the principle is directly applicable to methylation reactions using dimethylzinc.

| Organometallic Reagent | Catalyst System | Ligand | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Ref. |

| Et₂Zn | Ti(O-i-Pr)₄ | Fructose-derived β-amino alcohol | Toluene | 0 | 98 | 96 (S) | mdpi.com |

Note: Data presented is for the ethylation of benzaldehyde. The methodology is representative of achieving (S)-alcohols; the corresponding (R)-ligand would produce the (R)-enantiomer.

Stereoselective Alkylation of Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of chiral molecules. williams.eduyork.ac.uk This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the subsequent chemical transformations, leading to the formation of a new stereocenter with a high degree of stereoselectivity. williams.edu The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

Attachment of a Chiral Auxiliary: A common class of chiral auxiliaries are the Evans-type oxazolidinones. williams.eduyork.ac.uk For instance, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with a derivative of 4-iodobenzoic acid to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The resulting chiral imide can be converted into its corresponding enolate by treatment with a suitable base, such as lithium diisopropylamide (LDA). The chiral auxiliary then shields one face of the enolate, directing the approach of an electrophile, in this case, a methylating agent like methyl iodide, to the opposite face. york.ac.uk This results in a highly diastereoselective alkylation, creating the desired stereocenter.

Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary from the alkylated product. This is typically achieved by hydrolysis or reduction, which cleaves the amide bond and releases the chiral alcohol, this compound, along with the recovered chiral auxiliary, which can often be recycled. williams.edu

The success of this approach hinges on the high diastereoselectivity of the alkylation step, which is influenced by the choice of chiral auxiliary, the base, the solvent, and the reaction temperature.

Deracemization and Kinetic Resolution Techniques Applied to Racemic 1-(4-iodophenyl)ethan-1-ol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(4-iodophenyl)ethan-1-ol. Kinetic resolution and dynamic kinetic resolution are powerful techniques to achieve this separation.

Chemo-Enzymatic Kinetic Resolution

Chemo-enzymatic kinetic resolution is a widely used method that takes advantage of the high enantioselectivity of enzymes. Lipases are a common class of enzymes employed for the resolution of racemic alcohols through enantioselective acylation. mdpi.comnih.gov In this process, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol.

For the kinetic resolution of racemic 1-(4-iodophenyl)ethan-1-ol, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed. The racemic alcohol would be treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme would selectively catalyze the acetylation of one enantiomer, for instance, the (R)-enantiomer, to form (R)-1-(4-iodophenyl)ethyl acetate, leaving behind the unreacted (S)-1-(4-iodophenyl)ethan-1-ol in high enantiomeric excess.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value is indicative of a highly selective resolution. The progress of the reaction can be monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the remaining substrate and the product.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of Racemic 1-(4-iodophenyl)ethan-1-ol

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | 48 | >99 (S) | 96 (R) | >200 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | 50 | 98 (S) | 98 (R) | 150 |

| 3 | Candida rugosa Lipase | Acetic Anhydride | DIPE | 36 | 45 | 95 (S) | 90 (R) | 80 |

This table presents hypothetical data based on typical results for similar substrates and is for illustrative purposes only.

Dynamic Kinetic Resolution Processes

A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.

For the DKR of racemic 1-(4-iodophenyl)ethan-1-ol, a dual catalytic system is required: an enzyme for the kinetic resolution and a catalyst for the racemization of the alcohol. The racemization of secondary alcohols can be achieved using various transition metal complexes, such as those based on ruthenium or iridium.

The process would involve the lipase-catalyzed acylation of the (S)-enantiomer, while the remaining (R)-enantiomer is continuously racemized back to the racemic mixture by the metal catalyst. This ensures that the substrate for the enzymatic acylation is constantly replenished, driving the reaction towards the formation of a single enantiomeric acetate. Subsequent hydrolysis of the acetate would yield the desired (S)-1-(4-iodophenyl)ethan-1-ol in high yield and enantiomeric excess.

Table 2: Hypothetical Data for Dynamic Kinetic Resolution of Racemic 1-(4-iodophenyl)ethan-1-ol

| Entry | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield (%) | Product ee (%) |

| 1 | Shvo's Catalyst | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 95 | >99 (S)-acetate |

| 2 | [Cp*RuCl(cod)] | Pseudomonas cepacia Lipase | Isopropenyl Acetate | THF | 92 | 98 (S)-acetate |

This table presents hypothetical data based on established DKR methodologies and is for illustrative purposes only.

Transformations and Reactivity of 1s 1 4 Iodophenyl Ethan 1 Ol in Organic Synthesis

Chemical Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group in (1S)-1-(4-iodophenyl)ethan-1-ol is a key functional handle that can be readily transformed into other functional groups or protected to allow for reactions at the aryl iodide position.

Esterification and Etherification for Protecting Group Strategies and Derivatives

To facilitate reactions at the aryl iodide moiety without interference from the hydroxyl group, it can be temporarily masked using protecting groups. organic-chemistry.org The formation of esters and ethers are common strategies for this purpose. organic-chemistry.orgmasterorganicchemistry.com

Esterification: The alcohol can be converted to an ester, such as an acetate (B1210297), by reaction with an acylating agent like acetyl chloride in the presence of a base. These ester protecting groups are generally stable under neutral and acidic conditions but can be readily cleaved by hydrolysis under basic or acidic conditions, or enzymatically. harvard.edu

Etherification: Another common strategy is the formation of silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether. masterorganicchemistry.com Silyl ethers are known for their stability across a wide range of reaction conditions, including those involving strongly basic reagents and organometallics, but are easily removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com Tetrahydropyranyl (THP) ethers also serve as effective protecting groups. masterorganicchemistry.com

These protection strategies are crucial for preventing the acidic proton of the alcohol from interfering with organometallic reagents used in cross-coupling reactions and for avoiding unwanted side reactions. organic-chemistry.orgmasterorganicchemistry.com

Oxidation Reactions to Chiral Ketones (e.g., Deracemization Precursors)

Oxidation of the secondary alcohol in this compound provides a direct route to the corresponding chiral ketone, 1-(4-iodophenyl)ethanone. chemistrysteps.comnih.gov This transformation is significant as chiral ketones are valuable intermediates in asymmetric synthesis.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can be used to oxidize secondary benzylic alcohols to the corresponding ketone. chemistrysteps.com The reaction requires at least one hydrogen atom on the benzylic carbon. chemistrysteps.com The resulting 1-(4-iodophenyl)ethanone can serve as a precursor in various synthetic applications, including those where the iodine atom is later modified through cross-coupling reactions. nih.gov

| Oxidizing Agent | Product | Significance |

| KMnO4 | 1-(4-iodophenyl)ethanone | Precursor for further synthesis |

| Na2Cr2O7 | 1-(4-iodophenyl)ethanone | Intermediate for cross-coupling |

Nucleophilic Substitution Reactions at the Benzylic Carbon (Stereospecificity)

The benzylic carbon of this compound is activated towards nucleophilic substitution reactions due to the resonance stabilization of the resulting benzylic carbocation. chemistrysteps.compearson.com These reactions can proceed through both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.com

In the presence of a strong acid, the alcohol can be protonated to form a good leaving group (water), leading to the formation of a planar, resonance-stabilized benzylic carbocation. youtube.comyoutube.com Subsequent attack by a nucleophile can occur from either face of the carbocation, potentially leading to a racemic mixture of products if the carbocation is prochiral. youtube.com However, the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. For example, treatment with a strong hydrohalic acid can lead to the corresponding benzylic halide. youtube.com The reactivity of the benzylic position makes it a valuable site for introducing a variety of functional groups with stereochemical control. chemistrysteps.com

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a highly versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, and the aryl iodide of this compound is an excellent substrate for these transformations. wikipedia.orgwikipedia.org The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls and substituted styrenes. wikipedia.org The reaction of this compound (or its protected form) with an arylboronic acid in the presence of a palladium catalyst and a base will yield a biphenyl (B1667301) derivative. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to give the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

| Suzuki Coupling Partner | Catalyst | Base | Product Type |

| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Biphenyl derivative |

| Vinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Styrene (B11656) derivative |

Sonogashira Coupling: The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne provides a direct route to substituted phenylacetylenes. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org

| Sonogashira Coupling Partner | Catalyst | Co-catalyst | Base | Product Type |

| Terminal alkyne | Pd(PPh3)2Cl2 | CuI | Diisopropylamine | Arylalkyne |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de This reaction is a versatile method for the formation of carbon-carbon bonds and typically proceeds with high trans selectivity. organic-chemistry.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base, yields a substituted styrene derivative. wikipedia.orgthieme-connect.de

| Heck Coupling Partner | Catalyst | Base | Product Type |

| Alkene (e.g., acrylate) | Pd(OAc)2 | Et3N | Substituted cinnamate |

| Styrene | Pd(PPh3)4 | K2CO3 | Stilbene derivative |

Copper-Mediated Coupling Reactions

In addition to palladium-catalyzed reactions, copper-mediated couplings are also valuable transformations for aryl iodides. organic-chemistry.orgresearchgate.net These reactions provide alternative routes for the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgnsf.gov For instance, copper-catalyzed reactions can be used for the N-arylation, S-arylation, and O-arylation of various nucleophiles with aryl iodides. organic-chemistry.org The use of inexpensive and readily available copper catalysts makes these methods attractive. organic-chemistry.orgnih.gov For example, copper(I) iodide in the presence of a suitable ligand can catalyze the coupling of aryl iodides with amides, thiols, and phenols. organic-chemistry.org Recent advances have also demonstrated ligand-free copper(I)-mediated cross-coupling of organostannanes with sulfur electrophiles. nsf.gov Additionally, copper-mediated radioiodination of aryl boronic acids has been developed for the synthesis of radiolabeled compounds. nih.gov

| Copper-Mediated Coupling Partner | Catalyst | Ligand (if any) | Product Type |

| Amide | CuI | 1,1,1-Tris(hydroxymethyl)ethane | N-Aryl amide |

| Thiol | CuI | 1,1,1-Tris(hydroxymethyl)ethane | Aryl sulfide (B99878) |

| Phenol | CuI | N,N-Dimethylglycine | Diaryl ether |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of new bonds at an aromatic ring, proceeding through an addition-elimination mechanism. A key prerequisite for a successful SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, which in this case is the iodide. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack.

For this compound, the para-substituted hydroxyl group is not a strong electron-withdrawing group. In fact, it is generally considered to be weakly electron-donating through resonance. Consequently, direct SNAr reactions on this substrate are expected to be challenging under standard conditions. To facilitate such a transformation, activation of the molecule would likely be necessary. One potential strategy could involve the oxidation of the secondary alcohol to the corresponding ketone, 4'-iodoacetophenone. The resulting acetyl group is a moderate electron-withdrawing group and would render the aryl iodide more susceptible to nucleophilic attack.

Table 1: Predicted Reactivity of this compound and its Derivatives in SNAr Reactions

| Substrate | Activating Group | Expected Reactivity with Nucleophiles |

|---|---|---|

| This compound | -CH(OH)CH₃ | Low |

| 4'-Iodoacetophenone | -C(O)CH₃ | Moderate |

This table is based on theoretical principles of SNAr reactions.

Tandem and Cascade Reactions Incorporating Both Functional Groups

The bifunctional nature of this compound, possessing both an aryl iodide and a secondary alcohol, makes it an intriguing candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly desirable in organic synthesis due to their efficiency and atom economy.

A plausible, though not explicitly documented, tandem reaction involving this substrate could be a sequence initiated by a cross-coupling reaction at the aryl iodide position, followed by a reaction involving the alcohol. For instance, a palladium-catalyzed Heck or Suzuki coupling could be envisioned to introduce a new carbon-carbon bond. The resulting product could then potentially undergo an intramolecular cyclization or other transformation involving the hydroxyl group, depending on the nature of the coupled partner.

For example, a hypothetical tandem Heck-cyclization reaction is outlined below:

Hypothetical Tandem Heck-Cyclization

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Heck Coupling | This compound, Alkene, Pd catalyst, Base | Alkenylated aryl alcohol |

This table represents a hypothetical reaction sequence and requires experimental validation.

Investigating Radical Reactions of the Aryl Iodide and Benzylic Position

The this compound molecule possesses two sites that are particularly relevant to radical chemistry: the aryl iodide bond and the benzylic C-H bond.

The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate an aryl radical. This radical species can then participate in a variety of transformations, such as arylation of arenes or alkenes. While specific studies on the radical reactions of this compound are scarce, methods for generating aryl radicals from aryl iodides are well-established, often employing radical initiators or photoredox catalysis.

The benzylic position is also susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. The presence of the adjacent phenyl ring allows for delocalization of the unpaired electron, making the benzylic C-H bond weaker than a typical alkyl C-H bond. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator are common for similar structures. However, the presence of the hydroxyl group may influence the course of such reactions, potentially leading to side products or requiring protection of the alcohol.

Table 2: Potential Radical Reactions of this compound

| Reaction Site | Reagents | Potential Product |

|---|---|---|

| Aryl Iodide | Radical Initiator, H-donor | 1-Phenylethanol |

| Benzylic Position | NBS, Radical Initiator | 1-(4-Iodophenyl)-1-bromoethane |

This table outlines potential radical transformations and the expected major products.

An in-depth analysis of the stereochemical properties of the chiral alcohol this compound is crucial for its application in asymmetric synthesis and pharmaceutical research. This article explores the methodologies used to investigate and confirm the stereochemistry and chiral purity of this specific compound.

Stereochemical Investigations and Chiral Purity Determination

The absolute configuration and enantiomeric purity of (1S)-1-(4-iodophenyl)ethan-1-ol are defining characteristics that dictate its chemical and biological behavior. Accurate determination of these properties is achieved through a combination of chromatographic, spectroscopic, and crystallographic techniques.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is paramount for the advancement of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral product. The enantiopure nature of (1S)-1-(4-iodophenyl)ethan-1-ol makes it an attractive starting material for the synthesis of such ligands. The hydroxyl group can be readily transformed into various coordinating moieties, while the iodo-substituted phenyl ring serves as a versatile anchor for constructing bidentate or polydentate ligand scaffolds.

While specific, widely commercialized chiral ligands derived directly from this compound are not extensively documented in mainstream literature, its potential is evident. The general strategy involves the conversion of the alcohol to an amine or phosphine (B1218219), followed by derivatization. For instance, substitution of the hydroxyl group, potentially after activation, with a phosphine-containing nucleophile could lead to the formation of chiral phosphine ligands. These P-chiral or C-chiral phosphine ligands are highly sought after for their ability to induce high enantioselectivity in a wide range of metal-catalyzed reactions, including hydrogenation, hydroformylation, and allylic alkylation. The iodo-functionality offers a route to more complex ligand systems through reactions like the Suzuki or Sonogashira coupling, allowing for the introduction of other aromatic or acetylenic groups to fine-tune the steric and electronic properties of the resulting ligand.

Intermediate in the Construction of Complex Chiral Architectures

The dual functionality of this compound, namely its chirality and the presence of a reactive iodine atom, makes it a powerful intermediate in the stereoselective synthesis of complex molecules. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

One notable application is its use as an electrophilic reagent in the synthesis of substituted imidazoles. nih.gov In this context, the chiral alcohol can be employed in multi-component reactions, where its stereocenter directs the formation of a specific enantiomer of the final heterocyclic product. The iodo-phenyl moiety allows for the introduction of this chiral fragment into a larger molecular framework through coupling chemistry.

The general utility of this building block extends to the synthesis of various intricate structures. For instance, the iodine atom can be replaced by a wide array of functional groups through well-established methodologies like the Heck, Suzuki-Miyaura, Sonogashira, and Negishi couplings. This allows for the strategic connection of the chiral (1-hydroxyethyl)phenyl unit to other parts of a target molecule, enabling the construction of complex chiral architectures with a high degree of control over the three-dimensional arrangement of atoms.

Role in the Synthesis of Optically Active Fine Chemicals and Specialty Materials (Excluding specific pharmaceutical applications)

The demand for enantiomerically pure compounds extends beyond the pharmaceutical industry into the realm of fine chemicals and specialty materials. The properties of materials such as liquid crystals, polymers, and other advanced materials can be significantly influenced by the chirality of their constituent molecules.

While specific industrial applications of this compound in this sector are not widely publicized, its potential as a building block for chiral materials is clear. The rigid phenyl group combined with the chiral ethyl alcohol side chain can be incorporated into the core structure of liquid crystal molecules. The presence of the iodo group provides a convenient point for modification, allowing for the synthesis of a library of related compounds with varying properties. The chirality introduced by the (1S)-1-phenylethanol moiety can influence the macroscopic properties of the liquid crystalline phase, such as the pitch of a cholesteric phase or the ferroelectric properties of a smectic C* phase.

Furthermore, this chiral alcohol can serve as a monomer or a chiral dopant in the synthesis of optically active polymers. The polymerization of derivatives of this compound could lead to polymers with unique chiroptical properties, which are of interest for applications in chiral recognition, separation, and optical devices.

Utility in Methodology Development for New Reaction Sequences

The development of novel synthetic methodologies is a driving force in organic chemistry. Chiral molecules with well-defined reactivity, such as this compound, can serve as valuable probes and building blocks in the exploration of new reaction sequences.

The presence of the aryl iodide functionality makes this compound an ideal substrate for testing and optimizing new palladium-catalyzed cross-coupling reactions. nih.gov Researchers can utilize this readily available chiral starting material to investigate the scope, efficiency, and stereoselectivity of newly developed catalytic systems. The enantiomeric purity of the starting material allows for a straightforward assessment of any racemization or stereochemical inversion that may occur during the course of the reaction.

Moreover, the development of multi-component reactions, where three or more reactants combine in a single operation to form a complex product, is a key area of research aimed at improving synthetic efficiency. The dual functionality of this compound makes it an attractive component for the design of new stereoselective multi-component reactions. For example, it could participate in a sequence involving a coupling reaction at the iodo-position followed by a reaction at the hydroxyl group, all within a single pot, to rapidly generate molecular complexity in an enantiomerically defined manner.

Mechanistic Studies and Reaction Pathway Elucidation

Probing the Mechanisms of Stereoselective Syntheses of (1S)-1-(4-iodophenyl)ethan-1-ol

The synthesis of the single enantiomer this compound from the prochiral ketone, 1-(4-iodophenyl)ethan-1-one, is predominantly achieved through asymmetric reduction. Two powerful and widely studied methodologies for this transformation are asymmetric transfer hydrogenation (ATH) and biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH)

ATH provides a highly efficient route to enantiomerically enriched alcohols. The mechanism typically involves an outer-sphere process catalyzed by transition metal complexes, most notably those of ruthenium. nih.gov A well-established catalyst system for the reduction of aryl ketones is a ruthenium(II) complex bearing a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), using isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source. youtube.com

The catalytic cycle is believed to proceed through a six-membered pericyclic transition state. The key steps are:

Formation of the Metal Hydride: The ruthenium precursor reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a reactive ruthenium-hydride species.

Substrate Coordination & Hydride Transfer: The ketone, 1-(4-iodophenyl)ethan-1-one, coordinates to the ruthenium-hydride complex. The chiral ligand creates a sterically defined environment, forcing the ketone to bind in a specific orientation. This precise arrangement facilitates the transfer of the hydride ion from the metal to only one face (the Re-face) of the carbonyl carbon. Simultaneously, a proton is transferred from the N-H group of the chiral ligand to the carbonyl oxygen.

Product Release and Catalyst Regeneration: The resulting this compound dissociates from the complex, and the oxidized catalyst is then reduced by another molecule of the hydrogen donor, regenerating the active ruthenium-hydride for the next catalytic cycle.

Biocatalytic Reduction

Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), offer exceptional selectivity under mild reaction conditions. nih.gov These biocatalytic reductions use a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride. udel.edu

The mechanism within the enzyme's active site is highly controlled:

Substrate Binding: The 1-(4-iodophenyl)ethan-1-one substrate binds within the chiral active site of the enzyme. The geometry of this pocket, defined by the specific arrangement of amino acid residues, orients the substrate precisely relative to the bound cofactor.

Stereoselective Hydride Transfer: The cofactor (NAD(P)H) delivers a hydride to the Re-face of the ketone's carbonyl group. The enzyme's structure shields the opposite face from attack, ensuring high stereoselectivity.

Protonation and Product Release: A nearby acidic amino acid residue in the active site protonates the newly formed alkoxide, yielding the (S)-alcohol. The product is then released, and the oxidized cofactor (NAD(P)+) dissociates to be regenerated by a secondary enzymatic system or a sacrificial co-substrate (e.g., isopropanol). udel.edu

Table 1: Comparison of Mechanistic Features in Stereoselective Synthesis

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction |

| Catalyst | Ru(II) complex with chiral diamine ligand (e.g., (S,S)-TsDPEN) | Oxidoreductase (e.g., Alcohol Dehydrogenase) |

| Hydride Source | Isopropanol, Formic Acid/Triethylamine | NAD(P)H |

| Stereocontrol | Chiral ligand creates a constrained steric environment around the metal center. | 3D structure of the enzyme's active site dictates substrate orientation. |

| Mechanism Type | Outer-sphere, metal-ligand mediated hydride transfer. nih.gov | Enzyme-substrate complex, cofactor-mediated hydride transfer. udel.edu |

| Key Transition State | Six-membered pericyclic transition state involving metal, ligand, and substrate. | Precise positioning of substrate and NAD(P)H within the enzyme pocket. |

| Cofactor | None | NAD(P)H |

Investigating Reaction Pathways of Derivatization and Transformation Reactions

This compound possesses two primary functional groups for further chemical modification: the hydroxyl group and the aryl iodide moiety. This dual functionality allows for a wide range of derivatization reactions.

Reactions at the Hydroxyl Group

The secondary alcohol can undergo typical alcohol transformations such as esterification and etherification. A notable transformation is lipase-catalyzed transesterification, which can be used for the kinetic resolution of a racemic mixture of 1-(4-iodophenyl)ethan-1-ol. In this process, an enzyme like Candida antarctica Lipase (B570770) B (CALB) selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer (the desired S-enantiomer) unreacted and in high enantiomeric purity. nih.govresearchgate.net

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond is a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in medicinal chemistry and materials science for assembling complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (a boronic acid or boronate ester) to form a new C-C bond. organic-chemistry.org Reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) yields a chiral biaryl alcohol. udel.educommonorganicchemistry.com The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a 1-(4-alkynylphenyl)ethan-1-ol derivative. nih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis can introduce a vinyl substituent at the 4-position.

Table 2: Key Derivatization Reactions and Resulting Products

| Reaction Type | Reagents & Conditions | Functional Group Transformed | Product Class |

| Transesterification | Lipase (e.g., CALB), Vinyl Acetate, Organic Solvent | Hydroxyl | Chiral Ester |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl Iodide | Chiral Biaryl Alcohol |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Aryl Iodide | Chiral Arylalkyne |

| Heck Coupling | Alkene, Pd Catalyst, Base | Aryl Iodide | Chiral Arylalkene |

Elucidating the Role of Catalysts and Reagents in Stereocontrol

Stereocontrol is the cornerstone of the synthesis of this compound. The catalyst and reagents are not merely facilitators of the reaction but are the directors of its stereochemical outcome.

In Asymmetric Transfer Hydrogenation , the combination of the ruthenium metal center and the chiral diamine ligand is paramount. The ligand, such as (S,S)-TsDPEN, coordinates to the metal, creating a rigid and well-defined chiral pocket. The N-H proton on the ligand acts as a proton source, while the hydride is delivered from the metal. The steric bulk of the ligand's substituents (e.g., phenyl groups) and the conformation of the chelate ring force the incoming prochiral ketone to adopt the least sterically hindered orientation. This locks the substrate in place, exposing only the Re-face of the carbonyl to the metal-hydride for attack, thus leading to the exclusive formation of the (S)-alcohol. youtube.com

In biocatalysis , the enzyme itself is the source of stereocontrol. The three-dimensional folding of the polypeptide chain creates a highly specific active site. nih.gov Substrate specificity is governed by a "lock-and-key" or "induced-fit" model, where only substrates of a particular size and shape can bind effectively. Within this chiral microenvironment, the ketone is held in a fixed position by a network of non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues. This precise positioning ensures that the hydride transfer from the cofactor (e.g., NADPH) occurs on a single face of the carbonyl with near-perfect fidelity. udel.edu

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step (RDS) of a reaction. organic-chemistry.orgclearsynth.com It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of a molecule with a heavier isotope (k_heavy).

For the synthesis of this compound via asymmetric reduction, a primary deuterium (B1214612) KIE (k_H/k_D > 1) can be measured to probe the hydride transfer step. clearsynth.com This would involve comparing the rate of reduction using a standard hydrogen source (e.g., isopropanol, (CH₃)₂CHOH) with the rate using a deuterated source (e.g., isopropanol-d₂, (CH₃)₂CDOH).

Experimental Design: Two parallel reactions would be run under identical conditions: one with 1-(4-iodophenyl)ethan-1-one and (CH₃)₂CHOH, and another with 1-(4-iodophenyl)ethan-1-one and (CH₃)₂CDOH. The rates of formation of the alcohol product would be measured.

Interpretation of Results:

A significant primary KIE (typically k_H/k_D ≈ 2-7) would indicate that the C-H bond from the alcohol donor is broken in the rate-determining step. sigmaaldrich.com This would provide strong evidence for mechanisms where the hydride transfer itself is the slowest step in the catalytic cycle.

A KIE near unity (k_H/k_D ≈ 1) would suggest that hydride transfer is not the RDS. The rate-limiting step could instead be the binding of the substrate, the release of the product, or the regeneration of the active catalyst. organic-chemistry.org

This approach can differentiate between mechanistic possibilities. For instance, in some ATH cycles, the hydride transfer is the RDS, while in others, product release can be rate-limiting. A KIE study provides direct experimental data to support one pathway over another.

Table 3: Illustrative Design of a KIE Study for Ketone Reduction

| Experiment | Hydrogen Source | Isotope at Transfer Site | Measured Rate | Expected kH/kD | Mechanistic Implication |

| Reaction 1 | Isopropanol ((CH₃)₂CHOH) | ¹H (Protium) | k_H | - | Baseline rate |

| Reaction 2 | Isopropanol-d₂ ((CH₃)₂CDOH) | ²H (Deuterium) | k_D | > 1 (e.g., ~4) | Hydride transfer is part of the rate-determining step. |

| Reaction 2 | Isopropanol-d₂ ((CH₃)₂CDOH) | ²H (Deuterium) | k_D | ≈ 1 | Hydride transfer is not part of the rate-determining step. |

Theoretical and Computational Chemistry Studies

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of (1S)-1-(4-iodophenyl)ethan-1-ol. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's behavior as an electron donor and acceptor, respectively.

In this compound, the HOMO is expected to be localized primarily on the iodine atom and the π-system of the phenyl ring, reflecting the high energy of the lone pair electrons of iodine and the delocalized π-electrons. The LUMO, conversely, is likely to be an antibonding π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Quantum-chemical studies on similar halogen-substituted aromatic systems reveal that halogen bonding is driven by similar interactions as hydrogen bonding. nih.gov The nature of the halogen bond can be understood through energy decomposition analysis in combination with Kohn-Sham molecular orbital theory. nih.gov For halogenated compounds, the interaction energy gets stronger with shorter distances in hydrogen bonding, while in halogen bonding it can become destabilizing at shorter distances due to strong Pauli repulsion from the overlap of filled orbitals. nih.gov

The electronic character of the substituents on the phenyl ring significantly influences the MO energies. The iodine atom, being highly polarizable, can participate in halogen bonding, a noncovalent interaction that can play a crucial role in molecular recognition and catalysis. nih.gov

Conformational Searches and Energy Landscapes of this compound and its Transition States

The conformational flexibility of this compound, particularly the rotation around the C(phenyl)-C(chiral) and C(chiral)-O bonds, is critical in determining its interactions with other molecules, such as chiral catalysts or biological receptors. Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to perform conformational searches and map the potential energy landscape of the molecule. researchgate.netnumberanalytics.com

For analogous systems like ortho-halogenated benzyl (B1604629) alcohols, studies have shown the existence of multiple low-energy conformations. rsc.orgrsc.org These can include chiral conformations with intramolecular interactions, such as an OH--X (where X is the halogen) hydrogen bond, and achiral conformations. rsc.orgrsc.org While DFT calculations sometimes predict the chiral conformation without an internal hydrogen bond to be slightly more stable, experimental observations in supersonic jets suggest that the conformation with the OH--X interaction is favored. rsc.orgrsc.org This highlights the importance of choosing appropriate computational methods and basis sets to accurately model these subtle energetic differences.

The energy landscape of a molecule provides a comprehensive picture of its stable conformers (local minima) and the energy barriers (transition states) that separate them. numberanalytics.com Understanding this landscape is crucial for predicting the dominant conformations in solution and for analyzing the stereochemical outcome of reactions involving this chiral alcohol.

Interactive Table: Illustrative Conformational Analysis of a Chiral Benzylic Alcohol

| Conformer | Dihedral Angle (Ar-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 65 |

| B | 180° | 0.85 | 25 |

| C | -60° | 1.50 | 10 |

| Note: This is an illustrative table based on general principles of conformational analysis for chiral benzylic alcohols and does not represent actual calculated data for this compound. |

DFT Studies on Reaction Mechanisms Involving the Compound

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies can provide insights into its formation, typically through the enantioselective reduction of the corresponding ketone, 4'-iodoacetophenone. nih.gov

The enantioselective reduction of ketones to chiral alcohols is a well-studied class of reactions. wikipedia.org Computational studies on these reactions, often catalyzed by chiral oxazaborolidines or transition metal complexes, help to elucidate the structure of the transition states and identify the key interactions that govern the stereoselectivity. nih.govyoutube.com For instance, in borane-mediated reductions catalyzed by oxazaborolidines, DFT calculations have shown that the reaction proceeds through a six-membered ring transition state. nih.gov The stereochemical outcome is determined by the relative energies of the transition states leading to the (S) and (R) enantiomers. The formation of the major enantiomer proceeds through the lower energy transition state. nih.gov

DFT calculations can also be used to study other reactions involving this compound, such as its use in nucleophilic substitution or elimination reactions, providing valuable information on reaction pathways and energy barriers.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, from first principles. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with a good degree of accuracy. nih.govnih.gov

For this compound, predicting the NMR spectrum can aid in its characterization and in the assignment of its stereochemistry. By comparing the computationally predicted spectrum with the experimentally obtained one, the structure and conformation of the molecule can be confirmed. youtube.com While the accuracy of these predictions for heavy atoms like iodine can be more challenging, modern computational methods and basis sets are continuously improving. nih.gov

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. This can be particularly useful for identifying characteristic functional group vibrations, such as the O-H stretching frequency, and how it is affected by intramolecular interactions in different conformers.

Interactive Table: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Styrene (B11656) Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso) | 145.2 | 144.8 |

| C2/C6 (ortho) | 128.9 | 128.5 |

| C3/C5 (meta) | 129.5 | 129.1 |

| C4 (para) | 95.8 | 95.5 |

| C7 (chiral) | 70.1 | 69.8 |

| C8 (methyl) | 25.3 | 25.0 |

| Note: This is an illustrative table based on general principles and does not represent actual calculated data for this compound. |

Ligand-Substrate Interactions in Catalytic Enantioselective Processes

The primary application of this compound is in asymmetric synthesis, where it can act as a chiral precursor or be formed through an enantioselective catalytic reaction. Understanding the interactions between the substrate (or a derivative of the alcohol) and the chiral catalyst is paramount for designing more efficient and selective catalytic systems. acs.orgmdpi.com

Computational modeling, particularly DFT and molecular docking, can provide detailed insights into the three-dimensional structure of the catalyst-substrate complex in the transition state. nih.govacs.org These studies can reveal the crucial non-covalent interactions, such as hydrogen bonds, CH-π interactions, and steric repulsion, that are responsible for chiral recognition and the preferential formation of one enantiomer over the other. nih.govpnas.org

In the context of the synthesis of this compound via the enantioselective reduction of 4'-iodoacetophenone, computational studies can model the interaction of the ketone with the chiral catalyst (e.g., a chiral ligand-metal complex or an oxazaborolidine). nih.gov By analyzing the transition state structures for the formation of both the (S) and (R) enantiomers, the origins of enantioselectivity can be rationalized. This knowledge can then be used to guide the development of new and improved catalysts for the synthesis of this and other chiral alcohols.

Advanced Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions. In reactions involving (1S)-1-(4-iodophenyl)ethan-1-ol, HRMS can be used to identify transient intermediates, byproducts, and final products with a high degree of confidence.

For instance, in a catalyzed cross-coupling reaction, the compound might form a complex with a metal catalyst. Detecting this transient species is crucial for understanding the catalytic cycle. By using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), researchers can obtain the exact mass of proposed intermediates. This data, often accurate to within a few parts per million (ppm), allows for the unambiguous confirmation of a species' elemental formula.

Research Findings: In studies of reactions where a related precursor, 1-(4-iodophenyl)ethanone, is used, HRMS (ESI) has been successfully employed to confirm the elemental composition of the final products. rsc.org For example, in a hypothetical palladium-catalyzed amination of this compound with aniline, HRMS would be used to confirm the formation of the desired product, 1-(4-aminophenyl)ethan-1-ol, as well as to identify any potential intermediates, such as an oxidative addition complex. The difference between the calculated exact mass and the measured mass provides strong evidence for the proposed structure.

| Intermediate/Product | Proposed Formula | Calculated m/z [M+H]⁺ | Found m/z |

| Oxidative Addition Complex | C₁₄H₁₅INOPd | 449.9241 | 449.9238 |

| Final Product | C₈H₁₁NO | 138.0913 | 138.0911 |

This table is illustrative and represents hypothetical data for a proposed reaction.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR of Co-crystals)

While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic characterization, advanced Nuclear Magnetic Resonance (NMR) techniques provide deeper structural insights. pitt.edu For a molecule like this compound, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially the aromatic protons which can have similar chemical environments.

Detailed Research Findings:

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely applied.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methyl protons and the methine proton of the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for assigning the quaternary, iodine-bearing carbon (C4) by observing its correlation with the methine proton (H1) and the aromatic protons at positions 3 and 5.

Solid-State NMR of Co-crystals: When this compound is used to form co-crystals, for example with a chiral resolving agent or a pharmacologically active molecule, solid-state NMR (ssNMR) becomes a powerful analytical tool. nih.gov Magic-Angle Spinning (MAS) NMR can provide information about the molecular conformation and intermolecular interactions within the crystal lattice, which are averaged out in solution-phase NMR. nih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C and provide information on the local environment and polymorphism. nih.gov

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ | ~1.45 | ~25.0 | C1, C2 |

| CH-OH | ~4.85 | ~70.0 | C(ipso), C(ortho), C(methyl) |

| Ar-H (ortho to CHOH) | ~7.25 | ~127.5 | C(ipso), C(meta), C(para), C1 |

| Ar-H (meta to CHOH) | ~7.70 | ~137.5 | C(ipso), C(ortho), C(para) |

| C-OH (C1) | - | ~70.0 | - |

| C-ipso | - | ~145.0 | - |

| C-ortho | - | ~127.5 | - |

| C-meta | - | ~137.5 | - |

| C-I (C4) | - | ~95.0 | - |

Note: Chemical shifts are approximate and based on analogous structures; they can vary with solvent and concentration. rsc.orgorganicchemistrydata.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Studies

The definitive assignment of the absolute configuration of a chiral molecule is critical. While the "(1S)" designation of the compound is known, VCD and ECD serve as powerful non-destructive methods for its confirmation, especially when crystallization for X-ray analysis is not feasible. biotools.us These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Detailed Research Findings: The methodology involves comparing the experimental VCD (in the infrared region) and ECD (in the UV-visible region) spectra with spectra predicted by quantum-chemical calculations. nih.govmdpi.com

Conformational Search: A thorough conformational analysis of the molecule is performed to identify all low-energy conformers.

Quantum-Chemical Calculations: For each stable conformer, the VCD and ECD spectra are calculated using Density Functional Theory (DFT).

Spectral Averaging: The calculated spectra are Boltzmann-averaged according to the relative energies of the conformers. This process is done for both the (S) and the mirror-image (R) enantiomers.

Comparison: The experimental spectrum of the sample is compared to the calculated spectra for both the (S) and (R) configurations. A close match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us

For this compound, the ECD spectrum is expected to show Cotton effects arising from the π→π* transitions of the iodophenyl chromophore. The VCD spectrum provides a more detailed fingerprint, with multiple bands in the mid-IR region corresponding to specific vibrational modes (e.g., C-H, O-H, C-O stretches). The sign and intensity pattern of these bands are unique to the (S) configuration. nih.gov

| Technique | Spectral Region | Key Transitions/Vibrations | Expected Result for (1S) Enantiomer |

| ECD | 200-300 nm | π→π* (Aromatic) | Specific positive/negative Cotton effect pattern matching the calculated (S)-spectrum. nih.gov |

| VCD | 900-1500 cm⁻¹ | C-H, O-H, C-O bends/stretches | Mirror-image spectrum to the calculated (R)-enantiomer and a direct match with the calculated (S)-spectrum. nih.gov |

In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Understanding reaction kinetics and mechanisms requires observing the transformation of reactants into products over time. In situ spectroscopic techniques allow for real-time monitoring of a reaction mixture without the need for sampling and quenching.

Detailed Research Findings: For reactions involving this compound, techniques like UV-Vis, FT-IR, and NMR spectroscopy can be adapted for in situ monitoring.

Stopped-Flow UV-Vis Spectroscopy: This technique is ideal for studying fast reactions. nih.gov If a reaction involving the compound produces a colored intermediate or product with a distinct UV-Vis chromophore, its formation and decay can be monitored on a millisecond timescale. For example, in the formation of a charge-transfer complex, the appearance of a new absorbance band can be tracked to determine the rate constants of the reaction. nih.gov

In Situ FT-IR/NMR: For slower reactions, probes can be inserted directly into the reaction vessel. In situ FT-IR can monitor the disappearance of the reactant's characteristic vibrational bands (e.g., the O-H stretch of the alcohol) and the appearance of product bands. Similarly, in situ NMR can track the decrease in the reactant's signal intensity and the corresponding increase in product signals, providing detailed kinetic data and potentially identifying short-lived intermediates.

| Time (s) | Reactant Concentration (M) | Intermediate Concentration (M) | Product Concentration (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.085 | 0.012 | 0.003 |

| 30 | 0.060 | 0.025 | 0.015 |

| 60 | 0.035 | 0.028 | 0.037 |

| 120 | 0.010 | 0.015 | 0.075 |

This table represents hypothetical kinetic data obtained from in situ monitoring of a reaction where this compound is the reactant.

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of synthetic methods for chiral molecules like (1S)-1-(4-iodophenyl)ethan-1-ol. A primary focus is the use of biocatalysts, which offer high selectivity and operate under mild, environmentally benign conditions.

Biocatalytic Asymmetric Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the asymmetric reduction of the corresponding prochiral ketone, 4-iodoacetophenone. mdpi.comnih.gov These enzymes often utilize water as a solvent and function at ambient temperature and pressure, significantly reducing the environmental impact compared to traditional chemical methods that may require harsh reagents and organic solvents. mdpi.com The use of whole-cell biocatalysts, such as those found in Rhodococcus species or Candida magnoliae, provides a cost-effective alternative to isolated enzymes. nih.govnih.gov Research is ongoing to discover and engineer novel enzymes with enhanced activity, stability, and substrate scope. For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has been identified for the asymmetric reduction of aromatic ketones. nih.gov

Eco-Friendly Processes: Beyond biocatalysis, other green approaches are being explored. This includes the use of soaked Phaseolus aureus L (green grams) for the asymmetric reduction of prochiral ketones in water, presenting a novel and eco-friendly method. google.com Such plant-based systems, along with the use of recyclable catalysts and solvent-free or aqueous reaction media, are central to developing truly sustainable synthetic routes.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netlabunlimited.comresearchgate.netmt.com The integration of the synthesis and transformation of this compound into flow systems is a promising area of research.

Applications in Chiral Synthesis: The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is a key area where flow chemistry is being applied. acs.orgnih.govnih.gov Immobilized enzymes or catalysts can be packed into columns, allowing for continuous processing and easy separation of the product from the catalyst. nih.gov This approach has been successfully demonstrated for various biocatalytic and chemocatalytic stereoselective reactions. nih.govrsc.org

Exploiting New Catalytic Systems for Enhanced Stereoselectivity and Reactivity

The development of novel and more efficient catalysts is crucial for improving the synthesis of this compound and its derivatives. Research is focused on organocatalysts, transition-metal complexes, and biocatalysts with superior performance.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis. rsc.org They offer an alternative to metal-based catalysts, avoiding issues of metal contamination in the final product. For the reduction of prochiral ketones, various organocatalysts, including those based on oxazaborolidine, BINOL, and chiral phosphoric acids, have been investigated. rsc.orgnih.gov

Transition-Metal Catalysis: Ruthenium-based catalysts are particularly effective for the asymmetric transfer hydrogenation of ketones, often providing high enantioselectivity for a broad range of substrates. nih.govacs.orgacs.orgnih.govrsc.org The design of new chiral ligands is a key area of research to further enhance the activity and selectivity of these catalysts. For example, a BINOL-derived diphosphonite with a xanthene backbone has shown excellent performance as a ligand in the Ru-catalyzed transfer hydrogenation of aryl/alkyl ketones. acs.orgnih.gov

Biocatalysis and Enzyme Engineering: The search for novel enzymes with desired selectivities continues. Carbonyl reductases with anti-Prelog enantioselectivity, for instance, can provide access to specific stereoisomers of chiral alcohols. nih.gov Furthermore, protein engineering techniques are being used to tailor the activity and selectivity of existing enzymes like ketoreductases (KREDs) for specific substrates. mdpi.com

Exploration of Novel Reactivity Patterns for the Iodophenyl and Alcohol Moieties

The iodophenyl group and the secondary alcohol functionality of this compound offer opportunities for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules.

Reactivity of the Iodophenyl Group: The carbon-iodine bond is a versatile handle for various coupling reactions. The iodoarene moiety can be activated towards nucleophilic aromatic substitution, although this often requires harsh conditions. nih.gov A more common approach is the use of hypervalent iodine reagents, which exhibit reactivity similar to heavy metal oxidants and can participate in a variety of arylation reactions under transition-metal-free conditions. acs.orgbeilstein-journals.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring. The development of new methods for the late-stage functionalization of the iodophenyl group is an active area of research. acs.org

Reactivity of the Alcohol Moiety: The secondary alcohol group can undergo a range of reactions. Oxidation of the alcohol can regenerate the corresponding ketone, which is a key step in dynamic kinetic resolution processes for the synthesis of enantiopure compounds. libretexts.org The alcohol can also be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. libretexts.orgstackexchange.com Furthermore, the unshared electron pairs on the oxygen atom allow it to act as a nucleophile in reactions such as esterification and etherification. libretexts.org Research into size-driven selectivity in reactions like acylation has shown that secondary alcohols can be made to react faster than primary alcohols under certain conditions. acs.org

Computational Design of New Reactions and Derivations

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. bohrium.comchiralpedia.comchemrxiv.org

Catalyst Design and Screening: Computational methods, such as Density Functional Theory (DFT) and molecular mechanics (MM), can be used to model reaction transition states and predict the enantioselectivity of asymmetric catalysts. bohrium.com This allows for the virtual screening of large libraries of potential catalysts, significantly reducing the experimental effort required to identify optimal systems. acs.orgwecomput.com Platforms like "VIRTUAL CHEMIST" have been developed to make these computational tools more accessible to experimental chemists. wecomput.com

Predicting Reactivity and Selectivity: Computational fluid dynamics (CFD) can be used to model and optimize reaction conditions in flow chemistry systems, predicting factors like yield and identifying the most significant process variables. rsc.orgresearchgate.net For the this compound molecule itself, computational studies can provide insights into the reactivity of the iodophenyl and alcohol moieties, guiding the exploration of new reaction pathways and the design of novel derivatives with desired properties. The use of machine learning and artificial intelligence is also emerging as a powerful approach for predicting reaction outcomes and discovering new catalysts. chiralpedia.com

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (1S)-1-(4-iodophenyl)ethan-1-ol?

Enantioselective synthesis typically involves asymmetric reduction of the corresponding ketone, 4-iodoacetophenone, using chiral catalysts or biocatalysts. For example:

- Asymmetric Catalysis : Employ chiral transition-metal complexes (e.g., Ru-BINAP systems) to reduce the ketone with high enantiomeric excess (ee) .

- Biocatalytic Reduction : Use alcohol dehydrogenases (ADHs) with cofactor regeneration systems for stereoselective reduction .

- Resolution Methods : Kinetic resolution via lipase-catalyzed acetylation of racemic mixtures .

Q. Key Considerations :

Q. How is the enantiomeric purity of this compound experimentally validated?

Analytical Methods :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D for (S)-enantiomer).

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve diastereomeric complexes .

Q. Data Interpretation :

Q. What spectroscopic techniques are essential for characterizing this compound?

Primary Methods :

- ¹H/¹³C NMR : Identify hydroxyl proton (δ 1.5–2.0 ppm, broad), chiral center splitting, and aromatic signals (δ 7.2–7.8 ppm for para-substituted phenyl) .

- IR Spectroscopy : Confirm O-H stretch (~3300 cm⁻¹) and C-I vibration (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (m/z 262.00 for C₈H₉IO) .

Q. Supplementary Data :

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How does the para-iodo substituent influence the compound’s reactivity compared to chloro or methyl analogs?

Electronic and Steric Effects :

- Electron-Withdrawing Iodo Group : Reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability .

- Comparative Reactivity :

- Oxidation : Iodo-substituted alcohols oxidize slower than methyl analogs (e.g., to 4-iodoacetophenone) due to steric hindrance .

- Nucleophilic Substitution : Iodo groups enable Ullmann-type coupling reactions, unlike methyl or chloro derivatives .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

Key Challenges :

- Catalyst Cost : Homogeneous chiral catalysts (e.g., Ru-BINAP) are expensive; switch to immobilized enzymes or recyclable nanoparticles .

- Purification Complexity : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

- Side Reactions : Minimize over-oxidation by controlling reaction temperature (<30°C) and oxygen exposure .

Q. Mitigation Strategies :

Q. How should researchers resolve contradictions in reported synthetic yields or ee values?

Critical Variables to Re-examine :

Q. Case Study :

Q. What are the implications of the compound’s stereochemistry in biological or catalytic applications?

Structure-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.